6-Bromo-2,4-dichloro-8-iodoquinazoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H2BrCl2IN2 |
|---|---|
Molecular Weight |
403.83 g/mol |
IUPAC Name |
6-bromo-2,4-dichloro-8-iodoquinazoline |
InChI |
InChI=1S/C8H2BrCl2IN2/c9-3-1-4-6(5(12)2-3)13-8(11)14-7(4)10/h1-2H |
InChI Key |
QQDIVALLUPYNPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=NC(=N2)Cl)Cl)I)Br |
Origin of Product |
United States |
Synthetic Methodologies for 6 Bromo 2,4 Dichloro 8 Iodoquinazoline
Retrosynthetic Analysis of the Target Compound
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing the target molecule into simpler, readily available starting materials through a series of logical "disconnections" that correspond to reliable forward reactions. nih.gov
For 6-Bromo-2,4-dichloro-8-iodoquinazoline, the analysis begins by identifying the most feasible bond disconnections. The two C-Cl bonds are prime candidates for disconnection, as they can be readily formed in a forward sense from a quinazoline-2,4-dione precursor. This disconnection points to 6-Bromo-8-iodoquinazoline-2,4-dione (I) as a key intermediate.
Further deconstruction of the quinazoline-2,4-dione ring system, a common strategy in heterocyclic chemistry, involves breaking the amide-like C-N bonds. researchgate.netgeneris-publishing.com This leads back to a highly substituted anthranilic acid derivative, specifically 2-amino-5-bromo-3-iodobenzoic acid (II) , and a one-carbon (C1) carbonyl equivalent, such as urea (B33335) or phosgene. The synthesis of the crucial anthranilic acid precursor (II) would likely commence from a simpler, commercially available substituted aniline (B41778), which would undergo sequential halogenation and carboxylation steps.
This retrosynthetic pathway establishes a clear and logical forward-synthesis plan, starting from a polysubstituted aniline and proceeding through a cyclization and subsequent chlorination.
Established Strategies for Halogenated Quinazoline (B50416) Synthesis
The forward synthesis, guided by the retrosynthetic analysis, can be approached through several established methods for constructing halogenated quinazoline cores.
Direct halogenation involves introducing halogen atoms onto a pre-existing aromatic or heterocyclic ring. While seemingly straightforward, this approach often suffers from a lack of regioselectivity, especially on a polysubstituted system. researchgate.net
Attempting to synthesize this compound by starting with a simple quinazoline and sequentially adding the halogens would present significant challenges. The directing effects of the nitrogen atoms in the ring and any pre-existing substituents would lead to a mixture of isomers at each step, making purification difficult and yields low. byjus.com For instance, the halogenation of quinolin-4(1H)-ones is a known procedure, but achieving the specific 6-bromo, 8-iodo pattern selectively would be synthetically problematic. researchgate.net Therefore, a precursor-based approach with pre-installed halogens is generally preferred for achieving a defined substitution pattern like the one in the target molecule.
A more controlled and widely used method involves the cyclization of an open-chain precursor that already contains the required substituents in the correct positions. The Niementowski quinazoline synthesis, which utilizes an anthranilic acid and formamide (B127407) (or its derivatives), is a classic and reliable example of this strategy. researchgate.netgoogle.com
Following the retrosynthetic blueprint, the synthesis would proceed as follows:
Preparation of 2-amino-5-bromo-3-iodobenzoic acid: This key intermediate is not commonly available and must be synthesized. A plausible route starts with a meta-substituted aniline, for example, 3-bromoaniline. The synthesis would involve a sequence of electrophilic substitution reactions. Given the ortho- and para-directing nature of the amino group, a carefully designed sequence of protection, iodination, and bromination would be necessary to achieve the desired substitution pattern. byjus.comthieme-connect.com The carboxyl group could then be introduced via methods like ortho-metalation followed by quenching with carbon dioxide.
Cyclization to form the Quinazoline-2,4-dione: The synthesized 2-amino-5-bromo-3-iodobenzoic acid (II) is then condensed with a C1 carbonyl source like urea or 1,1'-carbonyldiimidazole (B1668759) (CDI) to form the heterocyclic ring of 6-Bromo-8-iodoquinazoline-2,4-dione (I). nih.govgeneris-publishing.com This reaction typically proceeds with heating.
Dichlorination: The final step is the conversion of the dione (B5365651) (I) into the target 2,4-dichloroquinazoline (B46505). This is a standard transformation accomplished by heating the dione with a strong chlorinating agent, such as phosphorus oxychloride (POCl3), often with a catalytic amount of a tertiary amine like N,N-dimethylaniline.
This precursor-based cyclization ensures that the bromine and iodine atoms are placed with complete regiochemical certainty, overcoming the primary drawback of direct halogenation methods.
Table 1: Proposed Precursor-Based Cyclization Route
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | Synthesis of Substituted Anthranilic Acid | Multi-step synthesis from simpler anilines involving protection, halogenation, and carboxylation. | 2-amino-5-bromo-3-iodobenzoic acid (II) |
| 2 | Cyclization | Urea (or CDI), Heat | 6-Bromo-8-iodoquinazoline-2,4-dione (I) |
| 3 | Dichlorination | POCl3, N,N-dimethylaniline (cat.), Heat | This compound |
Advanced Transition Metal-Catalyzed Synthetic Routes
Transition metal catalysis, particularly with palladium, offers powerful tools for forming C-C and C-N bonds, which are essential in modern organic synthesis.
The halogen atoms on the synthesized this compound are not merely static decorations; they are functional handles for further elaboration using cross-coupling reactions. The differential reactivity of the C-I, C-Br, and C-Cl bonds (reactivity order: C-I > C-Br > C-Cl) under palladium catalysis allows for the selective, stepwise functionalization of the quinazoline core. mdpi.com This enables the creation of a diverse library of complex molecules from a single, versatile building block.
The Suzuki-Miyaura cross-coupling is a robust and widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide. mdpi.com This reaction is highly valued for its mild conditions and tolerance of a wide variety of functional groups.
Once this compound is synthesized, it can serve as a substrate for Suzuki-Miyaura reactions to introduce aryl or heteroaryl groups. By carefully tuning the reaction conditions (e.g., catalyst, ligand, base, temperature), one can selectively target a specific halogen.
Arylation at C8: The C-I bond is the most reactive and can be selectively coupled under mild conditions, leaving the C-Br and C-Cl bonds untouched.
Arylation at C6: After functionalizing the C8 position, more forcing conditions (e.g., a different ligand or higher temperature) can be employed to couple at the C-Br bond.
Arylation at C4/C2: The C-Cl bonds are the least reactive and typically require specialized, highly active catalyst systems for coupling.
This sequential, controlled arylation strategy highlights the synthetic utility of the target compound as a scaffold in medicinal and materials chemistry.
Table 2: Representative Conditions for Selective Suzuki-Miyaura Arylation
| Position of Arylation | Halogen Target | Typical Catalyst | Typical Ligand | Base | Solvent |
|---|---|---|---|---|---|
| C8 | Iodo | Pd(PPh3)4 or PdCl2(dppf) | - | Na2CO3 or K3PO4 | Dioxane/H2O or Toluene/H2O |
| C6 | Bromo | Pd(OAc)2 | SPhos or XPhos | K3PO4 | Toluene or Dioxane |
| C4/C2 | Chloro | Pd2(dba)3 | Buchwald-type ligands (e.g., RuPhos) | K3PO4 or Cs2CO3 | t-BuOH or Dioxane |
Note: This table presents generalized conditions based on known reactivities. Specific substrate and coupling partner combinations may require optimization.
Palladium-Catalyzed Cross-Coupling Reactions
Sonogashira Cross-Coupling for Alkynylation
The Sonogashira reaction is a robust method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, employing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is highly effective for the alkynylation of halogenated quinazolines and can be conducted under mild conditions, tolerating a wide array of functional groups. nih.govwikipedia.org
The general reactivity order for halogens in Sonogashira coupling is I > Br > Cl > F, which allows for selective functionalization of polyhalogenated systems. nih.govmdpi.com In the case of this compound, the C-I bond at the C-8 position is the most reactive site for Sonogashira coupling. Following the functionalization of the C-8 position, subsequent couplings can be directed towards the C-6 bromine, and then the C-4 chlorine. The C-4 position is generally more reactive than the C-2 position due to the electronic influence of the adjacent ring nitrogen. nih.govresearchgate.net
Research on the related 6-bromo-2,4-dichloroquinazoline (B10380) has demonstrated site-selective alkynylation at the C-4 position. researchgate.net For chloro-iodo substituted quinazolines, cross-coupling consistently occurs at the more reactive C-I bond before involving the C-Cl bond. semanticscholar.org This established selectivity allows for a controlled, stepwise introduction of different alkynyl groups onto the quinazoline scaffold.
Table 1: Representative Sonogashira Coupling Reactions on Halogenated Quinazolines
| Substrate | Alkyne Partner | Catalyst System | Base | Solvent | Product | Ref |
| 4-Chloro-6,7-dimethoxyquinazoline | Various terminal alkynes | Pd catalyst, CuI | NEt₃ | DMF | 4-Alkynyl-6,7-dimethoxyquinazolines | researchgate.net |
| N-(3-fluorophenyl)-6-iodoquinazolin-4-amine | 2-methylbut-3-en-2-ol | PdCl₂(PPh₃)₂, dppf, CuI | NEt₃ | DMF | 6-Alkynylated derivative | researchgate.net |
| 1-bromo-4-iodobenzene | Trimethylsilylacetylene | Pd catalyst, CuI | Base | N/A | bis(4-bromophenyl)acetylene | wikipedia.org |
This table illustrates typical conditions for Sonogashira reactions on related quinazoline and aryl halide systems.
Stille Cross-Coupling for Organostannane Reagents
The Stille reaction, which couples organostannane reagents with organic halides, is another cornerstone of C-C bond formation catalyzed by palladium. jk-sci.comwikipedia.org A key advantage of Stille coupling is the stability of organostannane reagents to air and moisture, and their compatibility with a diverse range of functional groups. jk-sci.com However, the toxicity of tin compounds is a significant drawback. organic-chemistry.org
Similar to the Sonogashira reaction, the reactivity of halogens in Stille coupling follows the order C-I > C-Br >> C-Cl. nih.govmdpi.com This allows for the predictable, regioselective functionalization of this compound. The C-8 iodo group would be the first to react, followed by the C-6 bromo substituent. One-pot, successive Sonogashira/Stille reactions have been developed for 2-aryl-4-chloro-6-iodoquinazolines, highlighting the precise control achievable by exploiting this reactivity difference. semanticscholar.org In such a sequence, an initial Sonogashira coupling is performed at the iodo-position, followed by the addition of an organostannane reagent to achieve a Stille coupling at the chloro-position, all within the same reaction vessel. semanticscholar.org
An efficient catalytic system for Stille reactions involves Pd(OAc)₂ with DABCO (1,4-diazabicyclo[2.2.2]octane) as a ligand, which is a stable and inexpensive alternative to phosphine (B1218219) ligands. organic-chemistry.org
Table 2: Examples of Stille Cross-Coupling Reactions
| Substrate | Organostannane Reagent | Catalyst System | Conditions | Product Type | Ref |
| Aryl Halides (I, Br, Cl) | Various Organotin Compounds | Pd(OAc)₂/DABCO | Dioxane, KF | Biaryls, Alkenes, Alkynes | organic-chemistry.org |
| Organic Iodides | Allenylstannanes | Pd(PPh₃)₄/LiCl | N/A | Substituted allenes | organic-chemistry.org |
| Acid Chlorides | Organotin Compounds | Palladium catalyst | N/A | Ketones | jk-sci.com |
This table shows the versatility of the Stille reaction with various substrates and organostannane reagents.
Kumada and Heck Reactions in Halogenated Quinazoline Synthesis
The Kumada and Heck reactions are also valuable metal-catalyzed methods for modifying halogenated quinazolines. scilit.comnih.gov
The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) to couple with an organic halide, typically catalyzed by palladium or nickel. nih.gov Its application to quinazoline synthesis is generally limited to derivatives that lack functional groups incompatible with the highly nucleophilic and basic Grignard reagents, such as the amide group in quinazolinones. nih.govmdpi.com For 2,4-dichloroquinazoline, a copper(I) iodide-catalyzed Kumada-type reaction with tert-butylmagnesium chloride selectively yields the 4-substituted product, demonstrating the heightened reactivity of the C-4 position. nih.govmdpi.com
The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. scilit.com This reaction is a powerful method for creating substituted alkenes. While its application on this compound is not explicitly detailed in the literature, the principles of regioselectivity would apply, with the C-I and C-Br bonds being more susceptible to oxidative addition to the palladium catalyst than the C-Cl bonds. nih.govmdpi.com
Copper-Catalyzed Methodologies
Copper-catalyzed reactions offer an alternative to palladium-based systems and are noted for their low cost and toxicity. nih.gov Copper catalysis is effective for a variety of transformations on the quinoline (B57606) and quinazoline core. For instance, copper(I) iodide has been used to catalyze the cross-coupling of 2,4-dichloroquinazoline with Grignard reagents in a Kumada-type reaction. nih.govresearchgate.net
Furthermore, copper-catalyzed methods have been developed for C-H functionalization. A copper-catalyzed C-H benzylation of quinazolin-4(3H)-ones at the C-2 position has been reported, forming a new C(sp³)–C(sp²) bond. uwtsd.ac.uk Another example is the copper-catalyzed oxidative C-H annulation of quinolines with 1,2-dichloroethane, which serves as both a solvent and a reactant to construct benzoquinolizinium structures. nih.gov These methodologies showcase copper's utility in activating and functionalizing the quinazoline scaffold in ways that can be complementary to palladium-catalyzed processes. mdpi.com
Other Metal-Mediated Transformations (e.g., Manganese, Iron)
In the pursuit of more sustainable and economical synthetic methods, iron and manganese have emerged as viable catalysts for quinazoline synthesis. mdpi.comfrontiersin.org
Iron , being the most abundant transition metal, is an attractive, low-cost, and low-toxicity catalyst. mdpi.com Iron-catalyzed cascade reactions have been developed for the synthesis of 2,4-diaminoquinazolines and tricyclic quinazolines from N-cyano-2-nitrobenzimidates. mdpi.com
Manganese is another earth-abundant and non-toxic metal used in quinazoline synthesis. frontiersin.org Mn(I)-catalyzed reactions of 2-aminobenzyl alcohols with primary amides have been shown to produce quinazolines through an acceptorless dehydrogenative coupling strategy. mdpi.comfrontiersin.org These methods, while often used for the initial construction of the quinazoline ring system rather than the functionalization of a pre-halogenated scaffold, are part of the broader landscape of metal-mediated transformations involving this heterocyclic core.
Regioselective Synthesis and Functionalization
The ability to selectively functionalize one position of a polyhalogenated molecule like this compound is critical for the rational design and synthesis of complex derivatives. nih.govnih.govmdpi.com Regioselectivity is governed by a combination of electronic and steric factors, as well as the careful tuning of reaction conditions. researchgate.netnih.gov
Control of Halogen Reactivity and Site-Selectivity
The control of site-selectivity in cross-coupling reactions of polyhalogenated quinazolines is primarily dictated by two factors: the intrinsic reactivity of the carbon-halogen (C-X) bonds and the position of the halogen on the quinazoline ring. semanticscholar.orgnih.gov
Intrinsic C-X Bond Strength: The relative strength of the carbon-halogen bonds is a key determinant of reactivity. The bond dissociation energies follow the trend C-F > C-Cl > C-Br > C-I. semanticscholar.org Consequently, in a metal-catalyzed cross-coupling reaction, the weaker C-I bond will undergo oxidative addition to the metal center much more readily than a C-Br or C-Cl bond. This makes the C-8 iodo group of this compound the most reactive site. nih.govmdpi.comsemanticscholar.org The C-6 bromo group is the next most reactive site based on bond strength. semanticscholar.org
Positional Activation: The electronic environment of the quinazoline ring also plays a crucial role. The C-4 position is significantly activated towards nucleophilic attack and oxidative addition due to the electron-withdrawing effect of the adjacent nitrogen atom (an α-nitrogen effect). nih.govresearchgate.net This makes the C4-Cl bond more electrophilic and reactive than the C2-Cl bond and, in some cases, even more reactive than a C-Br bond at other positions on the carbocyclic ring. semanticscholar.orgnih.gov However, in a molecule containing an iodine atom, the C-I bond's intrinsic reactivity typically dominates. DFT calculations on related 2-aryl-4-chloro-6-iodoquinazolines confirmed that the C-I bond is significantly weaker (66.45 kcal/mol) than the C(4)-Cl bond (83.14 kcal/mol), directing initial functionalization to the iodine-bearing position. semanticscholar.org
This predictable hierarchy of reactivity allows for a sequential and regioselective functionalization strategy for this compound:
Step 1: Selective coupling at the C-8 position (Iodine).
Step 2: Coupling at the C-6 position (Bromine).
Step 3: Coupling at the C-4 position (Chlorine).
Step 4: Coupling at the C-2 position (Chlorine).
Attempts to achieve monosubstitution on the related 6-bromo-2,4-dichloroquinazoline have sometimes resulted in mixtures, for example, coupling at both the C-4 and C-6 positions, indicating that the balance between positional activation (C-4) and intrinsic bond strength (C-Br) can be delicate and highly dependent on the specific reaction conditions. nih.gov By carefully selecting the catalyst, ligands, and reaction temperature, chemists can fine-tune the reaction to target a specific halogen, enabling the synthesis of a vast array of uniquely substituted quinazoline derivatives from a single polyhalogenated precursor. semanticscholar.orgnih.govresearchgate.net
Selective C-H Activation and Functionalization
The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy in organic synthesis, offering a direct route to modify complex molecules without the need for pre-functionalized starting materials. benthamdirect.combohrium.com In the context of quinazoline synthesis, transition metal-catalyzed C-H activation provides a means to introduce halogens at specific positions of the heterocyclic core. benthamdirect.com
While a direct C-H activation route to this compound has not been explicitly detailed in the reviewed literature, the principles of regioselective C-H halogenation on quinoline and quinazoline scaffolds are well-established. For instance, rhodium-catalyzed C-H iodination has been shown to be effective for introducing iodine at specific positions on heterocyclic systems. mdpi.com A plausible synthetic strategy could involve a quinazoline precursor that is subjected to selective C-H iodination at the C8 position, a process often directed by the electronic properties of the existing substituents and the choice of catalyst.
The following table summarizes representative C-H activation methodologies applicable to quinazoline-like scaffolds:
| Catalyst System | Reagent | Position of Functionalization | Reference |
| [RhCp*Cl2]2/AgNTf2 | N-Iodosuccinimide (NIS) | C8 (proposed) | mdpi.com |
| Pd(OAc)2 | Various | C2, C8 | mdpi.com |
| Copper Catalysts | Amines/Amides | C2 | mdpi.com |
This table presents plausible catalyst systems for the functionalization of a quinazoline core based on established methods for related heterocycles.
The challenge in synthesizing this compound via this method lies in the sequential and regioselective introduction of three different halogens. A potential pathway could start with a pre-brominated quinazoline, followed by C-H iodination and subsequent dichlorination of the 2 and 4 positions. The success of such a strategy would be highly dependent on the directing effects of the bromo group and the precise control of reaction conditions to achieve the desired regioselectivity for the C-H iodination step.
Sequential and One-Pot Cross-Coupling Strategies
Sequential and one-pot cross-coupling reactions are highly efficient methods for the construction of polysubstituted heterocyclic compounds from polyhalogenated precursors. mdpi.comnih.gov These strategies leverage the differential reactivity of various carbon-halogen bonds (C-I > C-Br > C-Cl) in the presence of transition metal catalysts, typically palladium-based systems. nih.gov This allows for the selective functionalization of the quinazoline scaffold.
A hypothetical synthetic route to this compound could begin with a precursor such as 2,4-dichloro-6-bromo-8-iodoquinazoline. The synthesis of such a precursor would likely start from a suitably substituted anthranilic acid which is first cyclized to form a quinazolinedione, followed by a chlorination reaction, for example using phosphorus oxychloride (POCl₃) or triphosgene, to yield the 2,4-dichloroquinazoline core. google.comgoogle.comchemicalbook.com
Once the polyhalogenated quinazoline is obtained, sequential cross-coupling reactions can be envisioned to introduce other functionalities if desired, although for the synthesis of the title compound itself, the key is the initial construction of the halogenated framework.
A practical approach for synthesizing polysubstituted quinazolines involves a one-pot procedure combining different reaction types. For instance, a one-pot synthesis of 2,4,6,8-tetrasubstituted quinazolines has been reported, involving a chemoselective sequential bis-SNAr (nucleophilic aromatic substitution) at the C2 and C4 positions of 6,8-dibromo-2,4-dichloroquinazoline, followed by a bis-Suzuki-Miyaura cross-coupling at the C6 and C8 positions. While this example leads to arylated and aminated products, the underlying principle of selective, sequential reactions in one pot is highly relevant.
The following table outlines the differential reactivity of halogens that underpins selective cross-coupling strategies:
| Halogen Bond | Relative Reactivity in Pd-catalyzed Cross-Coupling | Potential Reaction Type | Reference |
| C-I | Highest | Suzuki, Sonogashira, Heck, etc. | nih.gov |
| C-Br | Intermediate | Suzuki, Sonogashira, Heck, etc. | nih.gov |
| C-Cl | Lowest | SNAr, specialized cross-coupling | nih.gov |
Novel Synthetic Approaches and Future Directions in Polyhalogenated Quinazoline Synthesis
The development of novel synthetic methodologies for polyhalogenated quinazolines is driven by the demand for new molecules with potential applications in pharmaceuticals and materials science. mdpi.com Future research in this area is likely to focus on improving the efficiency, selectivity, and environmental compatibility of existing methods, as well as exploring entirely new synthetic paradigms.
One promising direction is the continued development of more sophisticated C-H activation and functionalization techniques. bohrium.com This could involve the design of new catalysts that allow for the direct and highly regioselective introduction of different halogens onto the quinazoline core in a controlled sequence. Such methods would reduce the number of synthetic steps and the need for pre-functionalized starting materials.
Furthermore, the exploration of flow chemistry and microwave-assisted synthesis holds significant potential for the rapid and efficient production of polyhalogenated quinazolines. These technologies can enable precise control over reaction parameters, leading to higher yields, shorter reaction times, and improved safety profiles. scispace.comresearchgate.net
The concept of "late-stage functionalization," where complex molecules are modified in the final steps of a synthesis, is also highly relevant. Developing methods to selectively introduce bromine or iodine onto a pre-existing 2,4-dichloroquinazoline scaffold would be a valuable tool for generating molecular diversity.
Future research may also explore enzymatic or chemoenzymatic approaches for the synthesis of halogenated quinazolines, offering the potential for unparalleled selectivity under mild reaction conditions. As our understanding of biosynthesis and enzyme catalysis grows, the application of these tools in complex chemical synthesis is becoming increasingly feasible.
Reactivity and Reaction Mechanisms of 6 Bromo 2,4 Dichloro 8 Iodoquinazoline
Differential Reactivity of Halogen Substituents (Bromine, Chlorine, Iodine)
The reactivity of the carbon-halogen (C-X) bonds in 6-Bromo-2,4-dichloro-8-iodoquinazoline is not uniform. It is dictated by a combination of factors including the intrinsic strengths of the C-X bonds, the electrophilicity of the carbon atoms, and the electronic influence of the nitrogen atoms within the quinazoline (B50416) ring system. mdpi.com
Analysis of Csp2-X Bond Strengths and Electrophilicity
The differential reactivity of the halogens in cross-coupling and other substitution reactions is largely governed by the bond dissociation energies of the Csp2-X bonds. For aryl halides, the bond strength increases in the order C-I < C-Br < C-Cl < C-F. acs.org This trend implies that the C-I bond is the weakest and therefore the most susceptible to cleavage, making the iodine at the C8 position the most reactive site in reactions like metal-catalyzed cross-couplings.
Conversely, for nucleophilic aromatic substitution (SNAr), the electronegativity of the halogen plays a more dominant role in activating the attached carbon. Fluorine, being the most electronegative, creates the highest positive charge density on the carbon it is attached to, making it highly electrophilic and reactive towards nucleophiles. youtube.com While this compound lacks a fluorine substituent, the principle helps to explain the reactivity of the chloro groups, particularly at the activated C2 and C4 positions.
Table 1: General Trend of Aryl Csp2-X Bond Dissociation Energies
| Bond | Typical Bond Dissociation Energy (kJ/mol) |
| C-I | ~272 |
| C-Br | ~330 |
| C-Cl | ~397 |
| C-F | ~522 |
Note: These are average values and can vary based on the specific molecular structure.
Positional Reactivity and the Alpha-Nitrogen Effect
The positions of the halogen substituents on the quinazoline ring are critical to their reactivity. The chlorine atoms at C2 and C4 are significantly influenced by the adjacent nitrogen atoms. This "alpha-nitrogen effect" makes the C4 position, and to a lesser extent the C2 position, highly activated towards substitution. mdpi.com The nitrogen atoms, being electronegative, withdraw electron density from the pyrimidine (B1678525) ring, thereby increasing the electrophilicity of the C2 and C4 carbons and stabilizing the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic aromatic substitution. nih.govnih.gov
Numerous studies on 2,4-dichloroquinazolines have demonstrated that nucleophilic attack occurs preferentially at the C4 position. nih.govresearchgate.net This enhanced reactivity of the C4-Cl bond is a direct consequence of the alpha-nitrogen effect from the N3 atom and allows for regioselective substitutions. mdpi.com The C2 position is generally less reactive to nucleophilic attack than the C4 position. mdpi.com The halogens on the benzene (B151609) portion of the molecule (C6-Br and C8-I) are less activated towards SNAr unless there are strong electron-wthdrawing groups present.
Comparative Reactivity Trends in Polyhalogenated Quinazolines
In the context of polyhalogenated quinazolines, a clear hierarchy of reactivity emerges. For metal-catalyzed cross-coupling reactions, the order of reactivity follows the bond strength: C-I > C-Br > C-Cl. mdpi.com This allows for selective functionalization. For instance, in a molecule like this compound, a Sonogashira or Suzuki coupling can be performed selectively at the C8 position without affecting the C6-Br or the C2/C4-Cl bonds, provided the reaction conditions are carefully controlled.
In contrast, for SNAr reactions, the C4-Cl is the most labile group due to the strong activation by the adjacent N3 atom. mdpi.comnih.gov Following substitution at C4, the next most reactive site would typically be the C2-Cl, although this often requires more forcing conditions. nih.gov The C6-Br and C8-I are generally unreactive towards SNAr under standard conditions.
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution is a primary reaction pathway for functionalizing the pyrimidine ring of this compound. The reaction proceeds via an addition-elimination mechanism. youtube.com
The high electrophilicity of the C4 position makes it the prime target for nucleophilic attack. A wide variety of nucleophiles, including amines, alcohols, and thiols, can readily displace the C4-chloro substituent. nih.govnih.gov DFT calculations on 2,4-dichloroquinazoline (B46505) have confirmed that the carbon atom at the C4 position possesses a higher LUMO coefficient, making it more susceptible to nucleophilic attack and having a lower activation energy for the reaction. nih.govresearchgate.net This regioselectivity is a cornerstone of synthetic strategies involving this class of compounds.
Following the substitution at C4, the newly introduced group can modulate the reactivity of the remaining C2-chloro group. Depending on the electronic nature of the C4-substituent and the reaction conditions, subsequent SNAr at the C2 position can be achieved, allowing for the synthesis of 2,4-disubstituted quinazolines. nih.gov
Mechanistic Investigations of Metal-Catalyzed Reactions
Metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck, are powerful tools for the elaboration of halogenated quinazolines. mdpi.comnih.gov These reactions typically involve a catalytic cycle comprising oxidative addition, transmetalation (for Suzuki, etc.), and reductive elimination steps. libretexts.orgwikipedia.org
Oxidative Addition and Reductive Elimination in Cross-Coupling
The key step that determines the selectivity in cross-coupling reactions of polyhalogenated substrates is the oxidative addition of the C-X bond to the low-valent metal catalyst (e.g., Pd(0)). wikipedia.org This process involves the metal center inserting itself into the C-X bond, leading to an increase in its oxidation state and coordination number. wikipedia.orgyoutube.com
For this compound, the order of reactivity for oxidative addition is dictated by the C-X bond energies: C-I > C-Br > C-Cl. acs.org This means a palladium catalyst will selectively react with the C8-I bond first. This allows for the precise introduction of a substituent at this position while leaving the other halogens intact for subsequent transformations.
The catalytic cycle is completed by reductive elimination, which is the reverse of oxidative addition. libretexts.orgwikipedia.org In this step, the two groups to be coupled, which must be in a cis orientation on the metal center, form a new bond and are eliminated from the metal, regenerating the active catalyst. libretexts.org This step is favored when the newly formed bond is strong and the metal center is electron-poor. youtube.com The ability to perform sequential, site-selective cross-coupling reactions by exploiting the differential reactivity of the C-I, C-Br, and C-Cl bonds makes this compound a highly valuable and versatile building block in synthetic chemistry. mdpi.com
Computational Insights into Reaction Pathways and Intermediates
No computational studies detailing the reaction pathways and intermediates for this compound have been found in the public domain.
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 6 Bromo 2,4 Dichloro 8 Iodoquinazoline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic compounds by mapping the magnetic environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).
¹H NMR for Proton Environments
Proton NMR spectroscopy would be crucial for identifying the number and electronic environment of the aromatic protons on the quinazoline (B50416) ring. For 6-Bromo-2,4-dichloro-8-iodoquinazoline, the benzene (B151609) ring of the quinazoline core has two protons. Their chemical shifts (δ), measured in parts per million (ppm), would be influenced by the strong electron-withdrawing effects of the halogen substituents (bromo, chloro, and iodo). The relative positions of these protons would lead to a specific splitting pattern due to spin-spin coupling.
Expected ¹H NMR Data: Due to the substitution pattern, two distinct signals corresponding to the protons at the C-5 and C-7 positions would be anticipated. The proton at C-5 would likely appear as a doublet, split by the adjacent proton at C-7. Similarly, the C-7 proton would also present as a doublet. The exact chemical shifts would depend on the specific electronic effects of the adjacent halogen atoms.
¹³C NMR for Carbon Skeleton Elucidation
Carbon-13 NMR provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the carbon atoms are highly sensitive to the nature of the attached functional groups.
Expected ¹³C NMR Data: A ¹³C NMR spectrum would be expected to show eight distinct signals for the eight carbon atoms of the quinazoline core. The carbons bearing halogen atoms (C-2, C-4, C-6, and C-8) would exhibit chemical shifts influenced by the electronegativity and size of the respective halogens. Carbons bonded to nitrogen (C-2, C-4, and C-8a) would also have characteristic chemical shifts.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
2D NMR techniques are powerful for unambiguously assigning ¹H and ¹³C signals, especially in complex molecules.
COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, confirming the relationship between the C-5 and C-7 protons.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.
HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are two or three bonds away. This would be instrumental in confirming the assignment of the quaternary (non-protonated) carbons by observing their correlations with the C-5 and C-7 protons.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
HRMS is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental composition. For this compound (C₈H₂BrCl₂IN₂), HRMS would provide an exact mass measurement. The presence of bromine and chlorine, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), would result in a distinctive isotopic cluster in the mass spectrum, further confirming the presence and number of these halogen atoms.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C=N and C=C stretching vibrations within the quinazoline ring system. The C-Cl, C-Br, and C-I stretching vibrations would appear in the fingerprint region (typically below 1000 cm⁻¹).
Hypothetical IR Data Table:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1610-1580 | Medium-Strong | C=N stretching |
| ~1550-1450 | Medium-Strong | C=C aromatic stretching |
| ~850-550 | Medium-Strong | C-Cl stretching |
| ~690-515 | Medium-Strong | C-Br stretching |
| ~600-500 | Medium-Strong | C-I stretching |
Elemental Analysis (CHNS)
Elemental analysis is a fundamental analytical technique in synthetic chemistry, providing crucial data to confirm the empirical formula of a newly synthesized compound. For complex heterocyclic structures like this compound and its derivatives, this analysis is indispensable for verifying that the elemental composition of the product matches the theoretically calculated values. The technique quantitatively determines the percentage by weight of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This data, in conjunction with mass spectrometry and NMR spectroscopy, provides definitive structural elucidation.
The theoretical elemental composition of the parent compound, this compound, can be calculated from its molecular formula, C₈H₂BrCl₂IN₂. These theoretical values serve as a benchmark against which experimentally obtained data for the purified compound would be compared. A close correlation between the found and calculated values (typically within ±0.4%) is a strong indicator of the compound's purity and confirmation of its proposed atomic makeup.
Below is the calculated theoretical elemental composition for this compound.
Table 1: Theoretical Elemental Composition of this compound Note: This table is interactive. You can sort the data by clicking on the column headers.
| Element | Atomic Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 8 | 96.08 | 23.79 |
| Hydrogen | H | 1.01 | 2 | 2.02 | 0.50 |
| Nitrogen | N | 14.01 | 2 | 28.02 | 6.94 |
| Bromine | Br | 79.90 | 1 | 79.90 | 19.79 |
| Chlorine | Cl | 35.45 | 2 | 70.90 | 17.56 |
| Iodine | I | 126.90 | 1 | 126.90 | 31.43 |
| Total | | | | 403.82 | 100.00 |
Detailed Research Findings on Quinazoline Derivatives
While specific experimental data for this compound is not widely published, the scientific literature provides numerous examples of elemental analysis being used to characterize a wide array of quinazoline derivatives. These studies underscore the routine application and importance of this technique in the field. For instance, research on the synthesis of novel quinazoline-based therapeutic agents consistently reports CHN analysis to validate the structures of intermediates and final products.
In one study, a series of 2-chloro-4-hydrazinoquinazoline derivatives were synthesized and characterized. nih.gov The elemental analysis for these compounds showed a strong correlation between the calculated and experimentally found values for carbon, hydrogen, and nitrogen, confirming their successful synthesis. nih.gov Similarly, another study focusing on the synthesis of different quinazoline derivatives also reported elemental analysis as a key part of their characterization process. orientjchem.org
The data below, extracted from published research, illustrates the typical format and expected congruence between theoretical and experimental values for various quinazoline derivatives.
Table 2: Elemental Analysis Data for Selected Quinazoline Derivatives Note: This table is interactive. You can sort the data by clicking on the column headers or use the search box to filter results.
| Compound Name | Molecular Formula | Analysis | C (%) | H (%) | N (%) | Source |
|---|---|---|---|---|---|---|
| 2-Chloro-4-[2-(5-hydroxymethyl-2-furylmethylene)hydrazino]quinazoline | C₁₄H₁₁ClN₄O₂ | Calculated | 55.54 | 3.66 | 18.51 | nih.gov |
| Found | 55.70 | 3.84 | 18.68 | nih.gov | ||
| 2-Chloro-4-[2-(3-pyridylmethylene)hydrazino]quinazoline | C₁₄H₁₀ClN₅ | Calculated | 59.26 | 3.55 | 24.68 | nih.gov |
| Found | 59.46 | 3.68 | 24.85 | nih.gov | ||
| 5-Chloro-3-(4-quinolinyl)-1,2,4-triazolo[4,3-c]quinazoline | C₁₈H₁₀ClN₅ | Calculated | 65.16 | 3.03 | 21.11 | nih.gov |
| Found | 65.37 | 3.20 | 21.39 | nih.gov | ||
| 3-Amino-2-methylquinazolin-4(3H)-one Derivative 1 | C₁₅H₁₁N₅O | Calculated | 67.92 | 4.20 | 18.90 | orientjchem.org |
| Found | 67.10 | 3.97 | 18.41 | orientjchem.org | ||
| 3-Amino-2-methylquinazolin-4(3H)-one Derivative 2 | C₁₇H₁₅N₅O | Calculated | 70.21 | 4.83 | 19.11 | orientjchem.org |
These examples highlight that minor deviations between the calculated and found values are expected due to instrumental limitations and sample purity. However, the close agreement is a critical piece of evidence for successful synthesis and structural confirmation of these complex molecules.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of 6-Bromo-2,4-dichloro-8-iodoquinazoline at the atomic and molecular level. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic and energetic properties.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations, often employing functionals like B3LYP, are instrumental in determining molecular geometries, energies, and the distribution of electrons within the molecule. nih.govresearchgate.netajchem-a.com
For halogenated quinazolines, DFT has been used to analyze the impact of substituents on the molecule's stability and electronic properties. nih.govresearchgate.net In the case of this compound, DFT calculations would reveal the distribution of electron density, which is heavily influenced by the presence of four electronegative halogen atoms at various positions on the quinazoline (B50416) core. These calculations can also determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A smaller energy gap generally implies higher reactivity.
Ab initio methods, such as Møller-Plesset perturbation theory of the second order (MP2), are another class of quantum chemical calculations that provide a high level of theoretical accuracy. ijnc.ir Unlike DFT, which relies on approximating the exchange-correlation energy, ab initio methods are derived directly from first principles without the use of empirical parameters. The MP2 method, for instance, incorporates electron correlation effects more explicitly than standard Hartree-Fock (HF) calculations, leading to more accurate predictions of molecular energies and structures. researchgate.netijnc.ir For a molecule like this compound, MP2 calculations could be employed to obtain highly accurate geometric parameters and to validate the results obtained from DFT methods. ijnc.ir
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.netwolfram.com The MEP map displays the electrostatic potential on the electron density surface of the molecule, using a color scale to indicate different potential values.
For this compound, an MEP map would likely show regions of negative electrostatic potential (typically colored red) around the electronegative nitrogen and halogen atoms, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms of the aromatic ring. This visualization provides a clear and intuitive guide to the molecule's reactive sites. uni-muenchen.deresearchgate.net
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular and intermolecular bonding and interaction among bonds in a molecule. wikipedia.orgresearchgate.netwisc.edufaccts.de It provides a localized picture of the electron density in terms of atomic orbitals, lone pairs, and bonds. NBO analysis can reveal hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. researchgate.net
Computational Prediction of Reactivity Descriptors
Based on the energies of the frontier molecular orbitals (HOMO and LUMO) obtained from quantum chemical calculations, several global reactivity descriptors can be calculated. These descriptors provide a quantitative measure of a molecule's reactivity. Key descriptors include:
Electronegativity (χ): The tendency of a molecule to attract electrons.
Chemical Hardness (η): A measure of a molecule's resistance to a change in its electron distribution.
Chemical Softness (S): The reciprocal of chemical hardness, indicating a molecule's polarizability.
Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts an additional electronic charge from the environment. ajchem-a.com
| Reactivity Descriptor | Formula |
| Electronegativity (χ) | χ = - (EHOMO + ELUMO) / 2 |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 |
| Chemical Softness (S) | S = 1 / η |
| Electrophilicity Index (ω) | ω = χ2 / 2η |
Table 1: Formulas for Computational Reactivity Descriptors.
Bond Dissociation Energies (BDE) Calculations for Halogenated Bonds
Bond Dissociation Energy (BDE) is the enthalpy change required to homolytically cleave a chemical bond in the gas phase. ucsb.edu Computational methods, particularly DFT, can be used to calculate BDEs, providing valuable insights into the strength of chemical bonds and the selectivity of chemical reactions. nih.govresearchgate.net
In the context of this compound, the BDEs of the C-Cl, C-Br, and C-I bonds are of particular interest, especially for predicting the regioselectivity of reactions such as palladium-catalyzed cross-coupling. Theoretical studies on the related compound 6-bromo-2,4-dichloroquinazoline (B10380) have shown that the BDE of the C-Cl bond at the 4-position is higher than that of the C-Br bond at the 6-position. nih.gov Interestingly, in Sonogashira coupling reactions, the reaction occurs preferentially at the 4-position, suggesting that reactivity is not solely governed by the BDE but also by frontier molecular orbital interactions. nih.gov
For this compound, the presence of an additional iodo group at the 8-position would introduce another reactive site. Generally, the trend for carbon-halogen bond strength is C-Cl > C-Br > C-I. Therefore, it would be expected that the C-I bond at the 8-position would have the lowest BDE, making it the most likely site for initial reaction in many catalytic processes.
| Bond | Calculated BDE (kcal/mol) at B3LYP |
| C4-Cl | 84.8 |
| C6-Br | 83.0 |
Computational Approaches in Structure-Activity Relationship (SAR) Studies
Computational SAR studies systematically analyze how variations in the chemical structure of a compound, such as "this compound," affect its biological activity. These in silico methods allow for the prediction of a compound's efficacy, the rationalization of experimental results, and the prioritization of candidates for synthesis and biological testing.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govfrontiersin.org For quinazoline derivatives, QSAR studies have been instrumental in identifying the key structural features that govern their anticancer properties. nih.govbiointerfaceresearch.com
The development of a QSAR model for a class of compounds including "this compound" would begin with the generation of a dataset of structurally related quinazolines with known biological activities (e.g., IC₅₀ values against a specific cancer cell line). frontiersin.org For each molecule, a wide range of numerical parameters known as molecular descriptors are calculated. These descriptors quantify various aspects of the molecular structure, such as:
Topological descriptors: Describing atomic connectivity and molecular branching.
Electronic descriptors: Pertaining to the distribution of charges and electronic properties.
Physicochemical descriptors: Including properties like lipophilicity (logP) and molecular weight. researchgate.net
Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVM), a mathematical equation is derived that links a selection of these descriptors to the observed biological activity. nih.govbiointerfaceresearch.com For instance, a study on quinazoline derivatives as anticancer agents might yield a QSAR model indicating that increased lipophilicity at certain positions and specific electronic properties on the quinazoline core are correlated with higher potency. biointerfaceresearch.com
The predictive power of the resulting QSAR model is rigorously validated using internal and external validation techniques to ensure its robustness. frontiersin.orgbiointerfaceresearch.com A reliable model can then be used to predict the activity of new, unsynthesized compounds like "this compound," helping to prioritize synthetic efforts towards molecules with the highest predicted potency. nih.govfrontiersin.org
Table 1: Example of Molecular Descriptors Used in QSAR Studies of Quinazoline Derivatives
| Descriptor Type | Example Descriptor | Description | Relevance to Activity |
| Topological | Chi Index (χ) | A value that describes the degree of branching in a molecule's carbon skeleton. ijprajournal.com | Can influence how a molecule fits into a receptor's binding pocket. |
| Electronic | Dipole Moment | A measure of the overall polarity of a molecule. | Affects solubility and the ability to form dipole-dipole interactions with a target. |
| Physicochemical | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. | Influences cell membrane permeability and binding to hydrophobic pockets in proteins. |
| Quantum-Chemical | HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. |
Molecular docking is a powerful computational method used to predict the preferred orientation of a ligand when bound to a biological target, such as a protein or enzyme. researchgate.net This technique is crucial for understanding the specific interactions that underpin a ligand's biological activity and is widely applied to quinazoline derivatives, many of which are known to be kinase inhibitors. nih.govnih.govnih.gov
In a typical docking study involving a compound like "this compound," a three-dimensional structure of the target protein (e.g., Epidermal Growth Factor Receptor - EGFR) is obtained from a public repository like the Protein Data Bank (PDB). journalgrid.com The ligand's 3D structure is generated and optimized to find its most stable conformation.
Docking software then systematically explores various possible binding poses of the ligand within the active site of the protein, calculating a "docking score" for each pose. ijpir.com This score estimates the binding affinity, with lower scores generally indicating a more favorable interaction. tandfonline.com
The analysis of the best-scoring poses reveals key molecular interactions, such as:
Hydrogen Bonds: Crucial for anchoring the ligand in the active site. For many quinazoline-based EGFR inhibitors, a hydrogen bond between the N1 atom of the quinazoline ring and a methionine residue (Met793) in the hinge region of the kinase is critical for activity. nih.gov
Hydrophobic Interactions: Formed between nonpolar parts of the ligand and hydrophobic residues in the binding pocket.
Halogen Bonds: The bromine and iodine atoms on "this compound" could potentially form halogen bonds with electron-rich atoms in the active site, further stabilizing the complex.
These simulations provide a structural hypothesis for the observed activity of known compounds and can be used to predict how modifications to the structure of "this compound" would affect its binding affinity and selectivity. researchgate.net
Table 2: Illustrative Docking Results for Quinazoline Analogues in an EGFR Kinase Active Site
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Gefitinib (Reference) | -9.5 | Met793, Leu718, Cys797 | Hydrogen Bond, Hydrophobic |
| Analogue A (Hypothetical) | -8.7 | Met793, Leu718, Val726 | Hydrogen Bond, Hydrophobic |
| Analogue B (Hypothetical) | -10.2 | Met793, Leu718, Thr790, Cys797 | Hydrogen Bond, Hydrophobic, Halogen Bond |
Note: Data is representative and based on typical findings for quinazoline kinase inhibitors.
While molecular docking provides a static snapshot of the ligand-target interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.gov This technique is used to assess the stability of the docked pose, analyze conformational changes in both the ligand and the protein, and calculate binding free energies more accurately. tandfonline.comnih.gov
An MD simulation begins with the best-docked complex of "this compound" and its target protein, solvated in a box of water molecules and ions to mimic physiological conditions. The simulation then calculates the forces acting on each atom and uses Newton's laws of motion to predict their positions over a short time step (femtoseconds). By repeating this process millions of times, a trajectory of the system's evolution over nanoseconds or even microseconds is generated. tandfonline.com
Analysis of the MD trajectory can reveal:
Stability of the Complex: The Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms is monitored. A stable RMSD over time suggests that the binding pose is maintained. nih.gov
Key Interaction Persistence: The simulation shows whether critical interactions, like the hydrogen bonds identified in docking, are stable and persistent throughout the simulation. nih.gov
Conformational Flexibility: MD simulations illustrate the flexibility of different parts of the ligand and the protein, which can be important for induced-fit binding events.
Binding Free Energy: Techniques like MM-PBSA or MM-GBSA can be applied to the MD trajectory to provide a more refined estimate of the binding free energy, which often correlates better with experimental activity than docking scores alone. nih.gov
For "this compound," an MD simulation could confirm the stability of its binding mode within a target kinase, providing stronger evidence for the proposed mechanism of action and guiding further structural modifications. nih.govtandfonline.com
Structure Activity Relationship Sar Studies of Halogenated Quinazoline Derivatives in Chemical Research
General Principles of SAR for Quinazoline (B50416) Scaffolds
The quinazoline core itself presents a unique electronic and structural landscape. It consists of two fused six-membered rings: a benzene (B151609) ring and a pyrimidine (B1678525) ring. wikipedia.org The pyrimidine ring, with nitrogen atoms typically at positions 1 and 3, is generally electron-deficient and resistant to electrophilic substitution, whereas the benzene ring is more susceptible to such reactions. wikipedia.org
Key principles governing the SAR of quinazoline derivatives include:
Nitrogen Atom Importance : The nitrogen atoms in the pyrimidine ring are crucial for biological activity in many contexts. drugdesign.org For instance, in 4-anilinoquinazoline (B1210976) inhibitors of the Epidermal Growth Factor Receptor (EGFR), the N1 atom is considered more critical for binding than the N3 atom. drugdesign.org Protonation and methylation often occur at the N3 position. wikipedia.org
Ring System Reactivity : The benzene portion of the scaffold is more reactive towards electrophilic substitution, with the order of reactivity being position 8 > 6 > 5 > 7. wikipedia.org Conversely, positions 2 and 4 on the pyrimidine ring are electron-deficient and thus activated for nucleophilic substitution, especially when substituted with good leaving groups like halogens. wikipedia.org
Impact of Halogen Substitution Pattern on Structural-Functional Correlations
Halogens are versatile tools in molecular design, and their substitution on the quinazoline scaffold can dramatically alter a compound's properties. researchgate.netnih.gov The impact of halogens stems from their unique combination of electronegativity, size (van der Waals radius), and ability to form halogen bonds.
Recent studies have highlighted several key correlations:
Electronic Effects : Halogen substitution can modify the electronic distribution within the quinazoline ring system, impacting the acidity/basicity of the nitrogen atoms and the reactivity of the rings. mdpi.com
Lipophilicity and Absorption : The addition of halogens, particularly at position 6, can increase the lipophilicity of the molecule, which may enhance its absorption and transport characteristics. nih.gov
Binding Interactions : In the context of enzyme inhibition, halogens can form critical interactions within a receptor's binding site. For example, substituting the anilino moiety of certain inhibitors with halogen atoms can create favorable steric interactions with hydrophobic regions of the target protein. drugdesign.org
Potency and Selectivity : The specific halogen (Fluorine, Chlorine, Bromine, Iodine) and its position can fine-tune the biological potency and selectivity of a derivative. For example, in a series of EGFR inhibitors, heavy and bulky halogens at the 2,4-position of an aniline (B41778) substituent increased activity towards VEGFR2, while a 3,4-substitution pattern favored EGFR activity. mdpi.com
| Property | Impact of Halogen Substitution | Example | Citation |
| Electronic Properties | Alters dipole moment and spatial extent of the molecule. | Halogen substitution on 4-anilinoquinazolines leads to noticeable alterations in electronic properties that impact interactions at the EGFR binding site. | mdpi.com |
| Lipophilicity | Increases lipophilicity, which can affect molecular absorption. | Substitution at position 6 with a halogen atom has been shown to increase lipophilicity. | nih.gov |
| Biological Activity | The type and position of the halogen can significantly affect cytotoxic effects. | Replacing a bromine atom with a chlorine atom in certain quinazolinone derivatives was found to decrease cytotoxic effects against specific cancer cell lines. | nih.gov |
| Receptor Binding | Can form favorable interactions within protein binding pockets. | Halogen atoms on an anilino substituent can create favorable steric interactions within the hydrophobic chimney of the EGF-R-ATP binding domain. | drugdesign.org |
Positional Effects of Bromine, Chlorine, and Iodine on the Quinazoline Scaffold
Chlorine at Positions 2 and 4 : The two chlorine atoms are located on the pyrimidine ring. These positions are highly susceptible to nucleophilic substitution. wikipedia.org This makes the 2,4-dichloroquinazoline (B46505) core a versatile intermediate for synthesizing a wide array of derivatives, as the chlorine atoms can be displaced by various nucleophiles (e.g., amines, thiols, alcohols) to build molecular diversity. wikipedia.orgcymitquimica.com
Bromine at Position 6 : The bromine atom is on the benzene ring. As noted, halogenation at this position can increase lipophilicity. nih.gov Furthermore, the carbon-bromine bond serves as a synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of aryl, alkyl, or alkynyl groups to further modify the scaffold. cymitquimica.comnih.gov Studies on 6-bromo quinazoline derivatives have explored their potential as cytotoxic agents. nih.gov
Iodine at Position 8 : Iodine, the largest and least electronegative of the stable halogens, is located at position 8 of the benzene ring. This position is the most reactive towards electrophilic substitution on the parent quinazoline ring. wikipedia.org The carbon-iodine bond is also highly reactive in cross-coupling reactions, often showing different reactivity compared to C-Br bonds, which can allow for selective, sequential functionalization. nih.gov The presence of an iodine atom can also lead to specific interactions, such as with arginine residues in protein binding sites. nih.gov
Influence of Substituents at Pyrimidine and Benzene Rings on Molecular Design
The design of novel quinazoline derivatives extends beyond simple halogenation, involving a wide range of substituents on both the pyrimidine and benzene rings.
Pyrimidine Ring (Positions 2 and 4) : As established, these positions are prime locations for introducing diversity via nucleophilic substitution of halo-derivatives. Attaching flexible side chains, linkers, or entire heterocyclic moieties like piperazine (B1678402) or morpholine (B109124) at these positions can significantly influence a compound's properties and biological activity. diva-portal.orgrroij.com For example, linking a piperazine group can affect a compound's ability to stabilize G-quadruplex DNA structures. diva-portal.org
Benzene Ring (Positions 5, 6, 7, 8) : Substitutions on the benzene ring modulate the electronic properties of the entire scaffold. Electron-donating groups (e.g., methoxy) at positions 6 and 7 have been shown to increase the activity of certain EGFR inhibitors. mdpi.com Conversely, electron-withdrawing groups can also be beneficial depending on the target. The introduction of amide groups at position 6 has also been explored to create reversible EGFR inhibitors. mdpi.com Fusing other rings to the quinazoline system, such as creating quinazoline-pyrimidine hybrids, is another strategy to develop novel agents. researchgate.net
| Position(s) | Type of Substituent | Influence on Molecular Design | Citation |
| 2 and 4 | Nucleophiles (amines, thiols) | Primary sites for introducing diverse functional groups and side chains via substitution of halogens. | wikipedia.orgrroij.com |
| 6 and 7 | Electron-donating groups (e.g., -OCH₃) | Can increase the activity of certain kinase inhibitors. | mdpi.com |
| 6 | Amide groups | Used to create reversible inhibitors of EGFR. | mdpi.com |
| Anilino moiety at C4 | Halogens (Cl, Br) | Substitution pattern (e.g., 2,4- vs 3,4-) can direct selectivity between different kinase targets. | mdpi.com |
Methodologies for SAR Elucidation in Polyhalogenated Quinazolines
A variety of sophisticated methodologies are employed to understand the complex SAR of polyhalogenated quinazolines. These approaches combine computational and experimental techniques to build a comprehensive picture of how structure dictates function.
Computational and In Silico Methods :
Quantitative Structure-Activity Relationship (QSAR) : 2D and 3D-QSAR models are used to correlate structural features of compounds with their biological activities, helping to predict the potency of new designs. nih.govnih.gov
Molecular Docking : This technique simulates the binding of a ligand (the quinazoline derivative) into the active site of a target protein, providing insights into binding modes and key interactions. researchgate.netmdpi.comnih.gov
Density Functional Theory (DFT) : DFT calculations are used to study the electronic properties, conformation, and electrostatic potential of molecules, helping to explain how halogen substitution influences reactivity and interactions. mdpi.comdiva-portal.org
Molecular Dynamics (MD) Simulations : MD simulations can analyze the stability of ligand-protein complexes over time. nih.gov
Experimental Methods :
Combinatorial Synthesis : The synthesis of libraries of related compounds with systematic variations in substituents is a cornerstone of SAR studies. researchgate.netresearchgate.net This allows for the direct comparison of how different functional groups affect activity.
Spectroscopic Analysis : Techniques such as NMR and X-ray crystallography are used to confirm the structure of synthesized compounds and to study their interactions with target molecules at an atomic level. diva-portal.org
Biological Screening : In vitro assays are used to measure the biological activity (e.g., enzyme inhibition, cytotoxicity) of the synthesized derivatives, providing the raw data for SAR analysis. nih.gov
Design Principles for Novel Polyhalogenated Quinazoline Derivatives based on SAR Insights
The collective insights from SAR studies provide a set of guiding principles for the rational design of new polyhalogenated quinazoline derivatives.
Strategic Halogenation : The choice and position of halogens are critical. Heavier halogens like bromine and iodine can serve as both potent interacting groups and versatile synthetic handles for further modification via cross-coupling reactions. The specific pattern of halogenation can be used to fine-tune lipophilicity, electronic properties, and binding selectivity. nih.govmdpi.com
Leveraging Positional Reactivity : The inherent reactivity differences within the scaffold should be exploited. The high reactivity of chloro-substituents at positions 2 and 4 allows for the late-stage introduction of diverse functional groups, while the differential reactivity of C-Br and C-I bonds on the benzene ring can enable selective, stepwise synthetic strategies. wikipedia.org
Modulation via Ring Substituents : Beyond halogens, other substituents on the benzene ring (e.g., electron-donating or-withdrawing groups) can be used to modulate the electronic nature of the core, which can be crucial for optimizing activity against a specific target. mdpi.com
Integration of Computational and Synthetic Efforts : An efficient design strategy involves an iterative cycle of computational modeling (docking, QSAR) to predict promising structures, followed by targeted synthesis and biological evaluation. researchgate.net This approach maximizes the knowledge gained from each set of compounds and accelerates the discovery of lead candidates. nih.gov
By applying these principles, chemical researchers can utilize scaffolds like 6-Bromo-2,4-dichloro-8-iodoquinazoline as starting points for the development of novel, highly functionalized molecules for a wide range of applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
